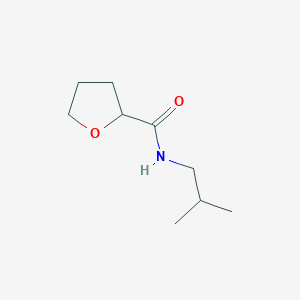
N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide, also known as MPPA, is a chemical compound that has been extensively studied for its potential use in scientific research. MPPA is a member of the pyridine class of compounds and is known for its ability to bind to specific receptors in the body, making it a promising candidate for use in a variety of applications.
Mécanisme D'action
The mechanism of action of N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide involves its binding to the sigma-1 receptor. This binding activates a series of signaling pathways within the cell, leading to changes in cellular function. The exact nature of these changes is still being studied, but it is thought that N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide may be able to modulate the activity of other receptors and ion channels in the body.
Biochemical and Physiological Effects:
N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide has been shown to have analgesic (pain-relieving) effects, as well as anxiolytic (anti-anxiety) and antidepressant effects. N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide has also been shown to improve memory and cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide in scientific research is its specificity for the sigma-1 receptor. This allows researchers to study the function of this receptor in isolation, without the potential confounding effects of other receptors or signaling pathways. However, one limitation of using N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide is its relatively low potency, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide. One area of interest is its potential use as a therapeutic agent for the treatment of pain, anxiety, and depression. Another area of interest is its potential use as a tool for studying the function of the sigma-1 receptor in a variety of physiological processes. Finally, there is potential for the development of more potent analogs of N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide that could be used in a wider range of experiments.
Méthodes De Synthèse
The synthesis of N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide involves the reaction of 2-(4-pyridin-2-yloxyphenoxy)acetic acid with methylamine. The resulting compound is then purified and characterized using a variety of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide has been studied extensively for its potential use in scientific research. One area of interest is its potential as a tool for studying the function of specific receptors in the body. N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide has been shown to bind to a specific receptor called the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and mood regulation.
Propriétés
IUPAC Name |
N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-15-13(17)10-18-11-5-7-12(8-6-11)19-14-4-2-3-9-16-14/h2-9H,10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWBUIZFEKQFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540052.png)
![3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B7540062.png)



![N-(1-adamantyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7540081.png)




![N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7540124.png)

![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7540141.png)
